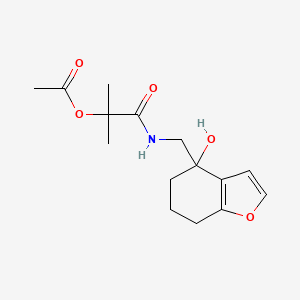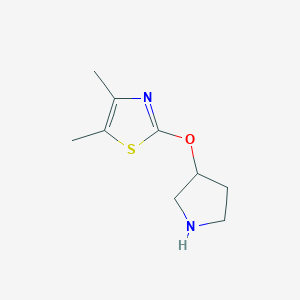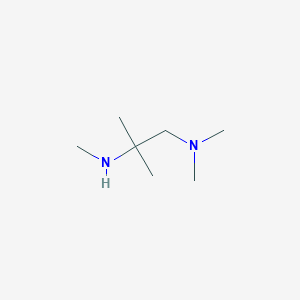
1-(((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a useful research compound. Its molecular formula is C15H21NO5 and its molecular weight is 295.335. The purity is usually 95%.
BenchChem offers high-quality 1-(((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
A study describes a novel synthesis approach for creating biologically potent, highly substituted tetrazole derivatives, highlighting a method that could be applied to the synthesis of compounds with a structure similar to the query compound (K. Rao, Boina Gopal Rao, & B. Prasanna, 2014). This process involves steps like protection, tetrazole formation, hydrolysis, chlorination, and amination, suggesting a potential pathway for synthesizing complex molecules including those related to the queried chemical.
Polymer Synthesis
Research on the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-p-toluenesulfonyl aziridine, using commercial aminoalcohols as direct initiators, demonstrates a method to achieve metal-free α-hydroxy-ω-amino telechelics based on polyaziridine. This process indicates a broader applicability for initiating polymerization reactions that could include the synthesis of polymers with backbones or side chains resembling the query compound (Camille Bakkali-Hassani et al., 2018).
Synthesis of Novel Compounds
A variety of studies have reported the synthesis of novel compounds that may share synthetic pathways or structural similarities with the query compound. For instance, the microwave-assisted synthesis of novel Pyrido[3,2-f][1,4]thiazepines highlights an efficient method for synthesizing complex heterocyclic compounds, which could be relevant for designing derivatives of the query compound (R. Faty, M. Youssef, & Ayman M. S. Youssef, 2011). Another study presents a new approach to synthesizing dihydrobenzofurans by intramolecular trapping of benzynes, a technique that might be applicable to the synthesis or modification of the query compound (M. Birkett, D. Knight, & M. B. Mitchell, 1993).
Bioactive Compound Synthesis
Some research focuses on the synthesis of compounds with potential bioactivity, such as antitumor, antiviral, or antimicrobial properties. For example, the synthesis and evaluation of novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents demonstrate a process for creating compounds with significant biological activity (M. Ismail et al., 2004). This suggests potential research applications of the query compound in developing new therapeutics.
Eigenschaften
IUPAC Name |
[1-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methylamino]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-10(17)21-14(2,3)13(18)16-9-15(19)7-4-5-12-11(15)6-8-20-12/h6,8,19H,4-5,7,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXDBVQFHVCALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC1(CCCC2=C1C=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2746779.png)



![2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2746785.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2746786.png)
![1-([1,1'-Biphenyl]-3-ylsulfonyl)-3-(isobutylsulfonyl)azetidine](/img/structure/B2746787.png)

![Tert-butyl 3-(iodomethyl)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrole-6-carboxylate](/img/structure/B2746789.png)



